molecular formula C19H16N2O4S B280742 N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide

N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B280742
M. Wt: 368.4 g/mol
InChI Key: HSLCNXOIWZILLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as INM-176, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in inflammation and cancer. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. Inflammation studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been found to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One advantage of N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide is its potential as a therapeutic agent for various diseases. Additionally, its synthesis method is relatively simple and can be easily scaled up for larger quantities. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in therapeutic applications.

Future Directions

There are several future directions for the study of N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and optimize its use in therapeutic applications. Additionally, studies could focus on the development of new analogs of this compound to improve its efficacy and reduce any potential side effects. Furthermore, studies could explore the potential of this compound as a combination therapy with other drugs for various diseases.

Synthesis Methods

N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of isonicotinoyl chloride with 4-methoxyaniline to form N-isonicotinoyl-4-methoxyaniline. This intermediate is then reacted with benzenesulfonyl chloride to yield this compound.

Scientific Research Applications

N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been found to have antibacterial and antifungal properties.

Properties

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

IUPAC Name

N-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C19H16N2O4S/c1-25-17-9-7-16(8-10-17)21(19(22)15-11-13-20-14-12-15)26(23,24)18-5-3-2-4-6-18/h2-14H,1H3

InChI Key

HSLCNXOIWZILLM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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